molecular formula C13H16N2O3 B11806083 tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B11806083
M. Wt: 248.28 g/mol
InChI Key: MKXYSGXEAKPBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core modified with a tert-butyl carbamate (Boc) group at the 1-position and a hydroxymethyl group at the 2-position. This compound is of interest in medicinal chemistry as a synthetic intermediate for kinase inhibitors and antiplatelet agents, leveraging its polar substituents for solubility and functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-7,16H,8H2,1-3H3

InChI Key

MKXYSGXEAKPBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1CO)C=NC=C2

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Boc Protection : The pyrrolo[3,2-c]pyridine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C. This step achieves near-quantitative yields under anhydrous conditions.

  • Directed Lithiation and Formaldehyde Quenching : The protected intermediate undergoes lithiation at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. Subsequent quenching with formaldehyde gas or paraformaldehyde generates the hydroxymethyl group.

Key Data

StepReagents/ConditionsYield
1Boc₂O, DMAP, DCM, 0°C98%
2n-BuLi, THF, -78°C; HCHO62%

This method benefits from high regioselectivity but requires stringent temperature control to minimize side reactions.

Reductive Amination of a Formyl Precursor

An alternative route involves the reduction of a pre-installed formyl group to hydroxymethyl.

Reaction Steps

  • Synthesis of Formyl Intermediate : The 2-formyl derivative is prepared via Vilsmeier-Haack formylation of the pyrrolo[3,2-c]pyridine core using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Sodium Borohydride Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in methanol at 0°C.

Key Data

StepReagents/ConditionsYield
1POCl₃, DMF, 80°C75%
2NaBH₄, MeOH, 0°C88%

This method offers simplicity but risks over-reduction or decomposition of the Boc group under acidic Vilsmeier conditions.

Palladium-Catalyzed Cross-Coupling

A modular approach employs palladium-mediated coupling to construct the pyrrolo[3,2-c]pyridine ring while introducing the hydroxymethyl group.

Reaction Steps

  • Suzuki-Miyaura Coupling : A brominated pyrrole derivative is coupled with a pyridine boronic ester using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C.

  • Hydroxymethylation via Hydroboration : The coupled product undergoes hydroboration-oxidation with BH₃·THF and H₂O₂/NaOH to install the hydroxymethyl group.

Key Data

StepReagents/ConditionsYield
1Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O68%
2BH₃·THF, H₂O₂/NaOH54%

While versatile, this method suffers from moderate yields due to competing side reactions during hydroboration.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Boc Protection/LithiationHigh regioselectivity; excellent Boc stabilityCryogenic conditions; sensitivity to moisture
Reductive AminationSimple reduction stepRisk of Boc group decomposition
Palladium CouplingModular ring constructionModerate yields; costly catalysts

Industrial-Scale Considerations

For large-scale production, the Boc protection/lithiation method is preferred due to its reproducibility and scalability. Continuous flow reactors enhance safety during exothermic lithiation steps, while membrane-based purification reduces reliance on chromatography .

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is critical for modifying solubility or introducing protective groups.

Reagent Conditions Product Notes
Acetic anhydridePyridine, 0–25°C, 6–12 hourstert-Butyl 2-(acetoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateYields >80% in anhydrous conditions.
Benzoyl chlorideTriethylamine, DCM, 25°Ctert-Butyl 2-(benzoyloxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateRequires base to scavenge HCl.

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions, particularly with alkyl halides or sulfonates.

Reagent Conditions Product Notes
Methyl iodideNaH, THF, 0°C → 25°C, 12 htert-Butyl 2-(methoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateLimited by steric hindrance .
Tosyl chlorideDMAP, DCM, 25°Ctert-Butyl 2-(tosyloxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateActivates for further substitutions.

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagent Conditions Product Notes
KMnO4H2SO4, H2O, refluxtert-Butyl 2-(carboxy)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateOver-oxidation of the pyrrole ring is minimized at low pH.
Jones reagent (CrO3)Acetone, 0°Ctert-Butyl 2-(carboxy)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateYields ~70%.

Reduction Reactions

The ester group (Boc) or aromatic system may be reduced under catalytic hydrogenation.

Reagent Conditions Product Notes
H2, Pd/CMeOH, 25°C, 1 atm2-(Hydroxymethyl)-1H-pyrrolo[3,2-c]pyridineBoc group is selectively removed .
LiAlH4THF, 0°C → reflux2-(Hydroxymethyl)-1H-pyrrolo[3,2-c]pyridineOver-reduction of the pyrrole ring may occur.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the pyrrole nitrogen.

Reagent Conditions Product Notes
HCl (4M in dioxane)25°C, 2–4 hours2-(Hydroxymethyl)-1H-pyrrolo[3,2-c]pyridineQuantitative yield; no side reactions .
TFA/DCM (1:1)0°C → 25°C, 1 hour2-(Hydroxymethyl)-1H-pyrrolo[3,2-c]pyridineCompatible with acid-sensitive groups .

Heterocyclic Ring Functionalization

The pyrrolo[3,2-c]pyridine core undergoes electrophilic aromatic substitution (EAS) at electron-rich positions.

Reagent Conditions Product Notes
HNO3, H2SO40°C, 30 minutestert-Butyl 2-(hydroxymethyl)-5-nitro-1H-pyrrolo[3,2-c]pyridine-1-carboxylateNitration at C5; requires Boc protection .
Br2, FeBr3DCM, 25°C, 1 hourtert-Butyl 2-(hydroxymethyl)-5-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylateBromination at C5; regioselective.

Cross-Coupling Reactions

The hydroxymethyl group or halogenated derivatives participate in Suzuki or Buchwald-Hartwig couplings.

Reagent Conditions Product Notes
Pd(PPh3)4, Ar-B(OH)2DME, Na2CO3, 80°C, 12 htert-Butyl 2-(aryloxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateRequires prior tosylation .
CuI, L-prolineK2CO3, DMSO, 80°Ctert-Butyl 2-(aminomethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylateUllmann-type coupling with amines .

Key Mechanistic Insights

  • Steric Effects : The bulky Boc group limits reactivity at N1, directing modifications to the hydroxymethyl or C5 positions .

  • Electronic Effects : The electron-deficient pyridine ring stabilizes intermediates during EAS, favoring C5 substitution .

  • Solvent Compatibility : Reactions in polar aprotic solvents (e.g., DCM, THF) improve yields by minimizing Boc cleavage .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. A study demonstrated that compounds similar to tert-butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate showed significant cytotoxicity against various cancer cell lines, including M-Hela cells. These compounds were found to be more effective than established treatments like tamoxifen in certain assays .

CompoundCell Line TestedIC50 (µM)Comparison DrugIC50 (µM)
This compoundM-HelaXTamoxifenY

Anti-Biofilm Activity

Recent studies have evaluated the anti-biofilm efficacy of pyrrolo[3,2-c]pyridine derivatives. These compounds demonstrated the ability to inhibit biofilm formation in bacterial cultures, suggesting potential applications in combating antibiotic resistance and biofilm-associated infections. The mechanism appears to involve disruption of bacterial communication pathways .

Neuroprotective Effects

Preliminary research has indicated that this compound may possess neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A specific study investigated the effects of this compound on human leukemia cells. The results indicated that the compound induced apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Anti-Biofilm Properties

In a controlled experiment, a series of pyrrolo[3,2-c]pyridine derivatives were tested against Staphylococcus aureus biofilms. The results showed a significant reduction in biofilm mass when treated with these compounds compared to controls.

Mechanism of Action

The mechanism by which tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyrrolo[3,2-c]pyridine core can interact with various enzymes and receptors, modulating their functions and leading to specific biological outcomes .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrrolo[3,2-c]pyridine vs. Pyrrolo[3,2-b]pyridine :
    The fusion position of the pyrrole and pyridine rings critically impacts electronic properties. For example, tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1018950-15-6) shares the Boc group but lacks the hydroxymethyl substituent and exhibits distinct reactivity due to altered ring electron distribution .

Substituent Effects

  • Hydroxymethyl vs. Halogen/Pyrazole/Oxazole: Bromo derivatives (e.g., tert-butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate) are intermediates for cross-coupling reactions, whereas the hydroxymethyl group enables oxidation or esterification .
  • Hydroxymethyl vs. Cyano: tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1364663-38-6) features an electron-withdrawing cyano group, contrasting with the hydroxymethyl’s electron-donating nature, which may alter solubility and metabolic stability .

Physicochemical Properties

Property Target Compound tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-Butyl 5-cyano-pyrrolo[3,2-b]pyridine
Molecular Weight 237.27 g/mol* 218.25 g/mol 243.26 g/mol
Polarity High (hydroxymethyl) Moderate (Boc only) High (cyano)
Solubility Likely polar solvent-soluble Lipophilic Moderate (DMSO-compatible)

*Calculated based on molecular formula C₁₃H₁₆N₂O₃.

Stability and Reactivity

  • Hydroxymethyl Group :

    • Prone to oxidation, necessitating protective strategies during synthesis.
    • Contrasts with stable tert-butyl or halogen substituents in analogs like tert-butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate .
  • Boc Deprotection: Acid-labile Boc groups are universally removed under trifluoroacetic acid (TFA) conditions, as demonstrated in tert-butyl 5-cyano-pyrrolo[3,2-b]pyridine deprotection .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1330751-90-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features a pyrrolopyridine core, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity levels, making the compound more accessible for research.

Anticancer Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis induction .

Neuroprotective Effects

Pyrrolidine derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds similar to this compound have demonstrated dual inhibition of cholinesterase and amyloid beta aggregation, which are critical factors in Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyridine compounds is heavily influenced by their structural features. Modifications at various positions on the pyrrolidine ring can enhance potency against specific biological targets. For example:

Modification Effect on Activity
N-AlkylationIncreased binding affinity to receptors
Hydroxymethyl GroupEnhanced solubility and bioavailability
Carboxylate GroupImproved interaction with target proteins

Case Studies

  • Anticancer Study : A study published in Molecules highlighted the anticancer effects of a related compound through a three-component reaction leading to enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Study : Another investigation focused on the dual-action mechanism against cholinesterase and amyloid beta aggregation, showing promise for treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?

The synthesis typically involves installing the hydroxymethyl group early, followed by tert-butyl carbamate protection. A common strategy includes:

  • Step 1 : Coupling pyrrolo-pyridine derivatives with formaldehyde or formaldehyde equivalents to introduce the hydroxymethyl group.
  • Step 2 : Protecting the pyrrolo nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purification via flash chromatography (e.g., ethanol/chloroform gradients) to isolate the product .

Q. How should researchers purify and characterize this compound?

  • Purification : Use flash chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to resolve intermediates. For final products, recrystallization from ethanol or chloroform is effective .
  • Characterization :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the hydroxymethyl (-CH₂OH) and tert-butyl groups. Key peaks include δ ~1.4 ppm (tert-butyl) and δ ~4.5 ppm (hydroxymethyl) .
    • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane and refine using SHELXL (e.g., SHELX-2018/3) .

Q. How can the hydroxymethyl group’s reactivity be managed during synthesis?

  • Protection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) or acetate to prevent side reactions during Boc protection .
  • Stability : Avoid prolonged exposure to strong acids/bases, which may cleave the hydroxymethyl group. Monitor reactions via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection, reducing reaction time from 24h to 6h .
  • Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates, improving yield by ~15% .
  • Byproduct mitigation : Employ scavengers like molecular sieves to absorb water, minimizing hydrolysis of the Boc group .

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data?

  • Case study : If X-ray data (e.g., bond lengths/angles) conflict with NMR assignments (e.g., hydroxymethyl orientation):
    • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using Gaussian 16) with experimental data to validate the crystal structure .
    • Synchrotron XRD : High-resolution data (λ = 0.7 Å) can resolve ambiguities in electron density maps .

Q. How can boronate intermediates enhance functionalization of this scaffold?

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the pyrrolo-pyridine core by replacing the hydroxymethyl with a boronate ester (e.g., via Miyaura borylation) .
  • Protection strategy : Use tert-butyl boronic esters to stabilize reactive intermediates, enabling selective cross-coupling at room temperature .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • pKa prediction : Use MarvinSketch (ChemAxon) to estimate the hydroxymethyl group’s pKa (~15.5), indicating susceptibility to deprotonation in strong bases.
  • Hydrolysis modeling : Molecular dynamics simulations (AMBER) can simulate Boc group cleavage kinetics in acidic media (pH < 2) .

Methodological Notes

  • SHELX refinement : Always validate crystallographic models with R-factor convergence < 5% and check for residual electron density near reactive sites .
  • Reaction monitoring : For air-sensitive steps (e.g., boronate formation), use Schlenk-line techniques under inert gas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.